molecular formula C2BrCl3 B14735641 1-Bromo-1,2,2-trichloroethene CAS No. 2648-53-5

1-Bromo-1,2,2-trichloroethene

Cat. No.: B14735641
CAS No.: 2648-53-5
M. Wt: 210.28 g/mol
InChI Key: BKNZCUVCWRQARP-UHFFFAOYSA-N
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Description

1-Bromo-1,2,2-trichloroethene is a halogenated organic compound with the molecular formula C2HBrCl3 It is a member of the trihaloethene family, which are versatile building blocks in organic synthesis

Preparation Methods

1-Bromo-1,2,2-trichloroethene can be synthesized through several methods. One common synthetic route involves the halogenation of 1,2-dichloroethene. The reaction typically requires the presence of a brominating agent such as bromine (Br2) under controlled conditions to ensure selective bromination. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-Bromo-1,2,2-trichloroethene undergoes various chemical reactions, including:

Common reagents for these reactions include bases, acids, and oxidizing or reducing agents. The major products formed from these reactions vary based on the specific reaction conditions.

Scientific Research Applications

1-Bromo-1,2,2-trichloroethene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-1,2,2-trichloroethene involves its interaction with molecular targets through halogen bonding and other intermolecular forces. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes .

Comparison with Similar Compounds

1-Bromo-1,2,2-trichloroethene can be compared with other similar compounds such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of halogenated organic compounds.

Properties

CAS No.

2648-53-5

Molecular Formula

C2BrCl3

Molecular Weight

210.28 g/mol

IUPAC Name

1-bromo-1,2,2-trichloroethene

InChI

InChI=1S/C2BrCl3/c3-1(4)2(5)6

InChI Key

BKNZCUVCWRQARP-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Br)(Cl)Cl

Origin of Product

United States

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